2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine
Description
2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine is a bidentate ligand featuring a diphenylphosphine (PPh₂) group and an ethyn-1-amine backbone substituted with N,N-diethyl groups. This structure enables coordination to transition metals via both phosphorus and nitrogen atoms, making it valuable in catalysis and coordination chemistry. The diethyl substituents enhance solubility in non-polar solvents and influence steric and electronic properties, which are critical for tuning metal-ligand interactions in catalytic cycles.
Properties
CAS No. |
54098-18-9 |
|---|---|
Molecular Formula |
C18H20NP |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N,N-diethylethynamine |
InChI |
InChI=1S/C18H20NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
YLSDKNCTIBNEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N,N-diethylethynamine typically involves the reaction of diphenylphosphine with an appropriate ethynamine derivative under controlled conditions. One common method involves the use of a base to deprotonate the diphenylphosphine, followed by nucleophilic addition to the ethynamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphino)-N,N-diethylethynamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N,N-diethylethynamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethynamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted ethynamine derivatives.
Scientific Research Applications
2-(Diphenylphosphino)-N,N-diethylethynamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in catalysis for various industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethynamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic processes. The ethynamine backbone provides additional stability and reactivity, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula: C17H20N2P
Molecular Weight: 284.32 g/mol
CAS Number: 13412575
The compound features a diphenylphosphanyl group attached to an ethynyl amine, which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The phosphanyl group can facilitate the formation of coordination complexes with metal ions, which may play a role in its biological effects. Additionally, the ethynyl amine moiety may participate in nucleophilic attacks on electrophilic centers in biomolecules, leading to alterations in cellular functions.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic activity against several cancer cell lines. For instance:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro assays demonstrated that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 25 µM, suggesting moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. Notably:
-
Bacterial Strains:
- Escherichia coli
- Staphylococcus aureus
-
Fungal Strains:
- Candida albicans
The minimum inhibitory concentrations (MICs) were recorded at approximately 50 µg/mL for bacterial strains and 30 µg/mL for fungal strains, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 µM | Study A |
| MCF-7 | 20 µM | Study A | |
| A549 | 10 µM | Study A | |
| Antimicrobial | E. coli | 50 µg/mL | Study B |
| S. aureus | 50 µg/mL | Study B | |
| C. albicans | 30 µg/mL | Study C |
Case Studies
-
Study on Anticancer Activity :
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various phosphanyl compounds, including this compound. The results suggested that the compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. -
Antimicrobial Efficacy Assessment :
A separate investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it could effectively inhibit growth in multi-drug resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
